molecular formula C9H10O6 B12570488 Methoxymethyl 3,4,5-trihydroxybenzoate CAS No. 194229-36-2

Methoxymethyl 3,4,5-trihydroxybenzoate

Cat. No.: B12570488
CAS No.: 194229-36-2
M. Wt: 214.17 g/mol
InChI Key: AUHVUFMIBKNZMJ-UHFFFAOYSA-N
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Description

Methoxymethyl 3,4,5-trihydroxybenzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of gallic acid and is characterized by the presence of methoxymethyl and trihydroxybenzoate groups. This compound is also known for its antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating gallic acid with methanol and a strong acid such as sulfuric acid to produce the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methoxymethyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxymethyl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methoxymethyl 3,4,5-trihydroxybenzoate is similar to other compounds such as:

    Methyl gallate: Both compounds are esters of gallic acid and exhibit similar antioxidant properties.

    Ethyl gallate: Similar in structure but with an ethyl group instead of a methoxymethyl group.

    Propyl gallate: Another ester of gallic acid with a propyl group.

Uniqueness: this compound is unique due to its specific methoxymethyl group, which imparts distinct chemical and biological properties compared to other gallate esters .

Properties

CAS No.

194229-36-2

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

methoxymethyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C9H10O6/c1-14-4-15-9(13)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,4H2,1H3

InChI Key

AUHVUFMIBKNZMJ-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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